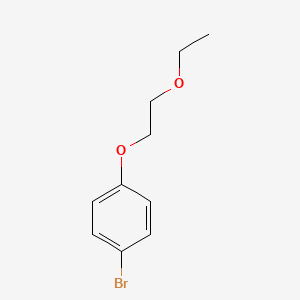

1-Bromo-4-(2-ethoxyethoxy)benzene

Description

Contextualization within Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds characterized by an aromatic ring substituted with at least one halogen atom and an ether group. The presence of the halogen, typically bromine or chlorine, provides a handle for a wide range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ether group, on the other hand, can influence the compound's solubility, electronic properties, and spatial conformation.

1-Bromo-4-(2-ethoxyethoxy)benzene belongs to this family of compounds, sharing chemical properties with simpler analogues like 1-bromo-4-ethoxybenzene. The reactivity of the bromine atom is a key feature, making it susceptible to displacement or participation in catalytic cycles, such as those in Suzuki or Heck coupling reactions. The ethoxyethoxy side chain imparts greater flexibility and potentially different solubility characteristics compared to a simple ethoxy group, which can be advantageous in the synthesis of polymeric and supramolecular structures.

Below is a table comparing the basic properties of this compound with a related, simpler halogenated aromatic ether.

| Property | This compound | 1-Bromo-4-ethoxybenzene |

| Molecular Formula | C10H13BrO2 | C8H9BrO nist.gov |

| Molecular Weight | 245.11 g/mol | 201.06 g/mol nist.gov |

| General Reactivity | The bromine atom is a key site for cross-coupling reactions. The ether chain can influence solubility and steric hindrance. | The bromine atom is the primary reactive site for synthetic transformations. wikipedia.org |

| Potential Applications | Intermediate for liquid crystals, polymers, and pharmaceutical compounds. | Building block for more complex organic molecules. google.com |

Significance as a Synthetic Intermediate in Organic Chemistry

The primary significance of this compound in organic chemistry lies in its role as a versatile building block. The carbon-bromine bond is a well-established reactive site for a variety of powerful bond-forming reactions. For instance, it can readily participate in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or other complex aromatic structures. wikipedia.org

Heck-Mizoroki Reaction: In a Heck reaction, the brominated aromatic ring could be coupled with an alkene to form a substituted alkene. This provides a pathway to extend the carbon framework and introduce new functional groups.

Other Cross-Coupling Reactions: The compound could also potentially be used in other cross-coupling reactions such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, further highlighting its versatility.

The ethoxyethoxy side chain can also play a crucial role. Its flexibility and polarity can influence the solubility of both the starting material and the resulting products, which is a critical consideration in reaction optimization. Furthermore, this side chain can be incorporated into the final structure of a target molecule to impart specific properties, such as in the design of liquid crystals or polymers where chain flexibility and intermolecular interactions are important.

Overview of Current Research Trajectories

While specific research articles focusing solely on this compound are not abundant, its utility can be inferred from research trends involving structurally similar compounds. Current research trajectories for halogenated aromatic ethers point towards their application in several key areas:

Materials Science: There is significant interest in using brominated aromatic ethers as monomers or building blocks for the synthesis of advanced polymers. For example, derivatives of this compound could be used to create poly(p-phenylene vinylene)s (PPVs) or other conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The flexible ether side chain could enhance the processability and solubility of these often-rigid polymers.

Liquid Crystals: The rod-like shape of aromatic ethers makes them suitable candidates for the synthesis of liquid crystalline materials. The ethoxyethoxy tail of this compound could be a key component in designing molecules with specific mesophase behaviors.

Pharmaceutical and Agrochemical Synthesis: Halogenated aromatic compounds are common intermediates in the synthesis of biologically active molecules. The title compound could serve as a precursor for the synthesis of more complex drug candidates or agrochemicals, where the aromatic ether moiety is a common structural motif. For instance, related bromo- and chloro-substituted aromatic ethers are used as intermediates in the synthesis of the antidiabetic drug dapagliflozin. google.com

The table below summarizes the potential research applications based on the reactivity of this compound.

| Research Area | Synthetic Strategy | Potential Application |

| Materials Science | Polymerization via cross-coupling reactions (e.g., Suzuki, Heck) | Organic electronics (OLEDs, OPVs), high-performance polymers |

| Liquid Crystals | Incorporation into mesogenic core structures | Display technologies, sensors |

| Medicinal Chemistry | Elaboration of the aromatic core via cross-coupling | Development of new therapeutic agents |

Direct Synthesis Approaches to this compound

The primary methods for synthesizing this compound involve the formation of an ether linkage. These approaches typically start with precursors that already contain either the bromo-substituted aromatic ring or the ethoxyethoxy side chain.

A common and direct route to this compound is through etherification reactions, most notably the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-bromophenol is deprotonated by a strong base to form the 4-bromophenoxide ion. This nucleophilic phenoxide then attacks an electrophilic haloalkane, such as 2-bromoethoxyethane or 2-chloroethoxyethane, via an SN2 mechanism to yield the final product. masterorganicchemistry.com

Another significant etherification strategy is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction typically involves an aryl halide and an alcohol. wikipedia.org In the context of synthesizing the title compound, this could involve the coupling of 1,4-dibromobenzene with 2-ethoxyethanol in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures and polar solvents. wikipedia.org However, modern modifications have introduced the use of soluble copper catalysts with ligands, which can improve reaction conditions. wikipedia.orgarkat-usa.org

A general synthetic scheme for the etherification of 4-bromophenol is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-Bromophenol | 1-Bromo-2-ethoxyethane | Base (e.g., K₂CO₃, NaH) | This compound |

This table represents a generalized Williamson ether synthesis for the target compound.

The synthesis of analogous bromoethers often provides insight into the preparation of this compound. For instance, the synthesis of other bromo-substituted aryl ethers can be achieved through various modified procedures. One such modification involves the bromination of a pre-existing aryl ether. For example, phenetole (ethoxybenzene) can undergo electrophilic aromatic substitution with bromine in the presence of a Lewis acid like aluminum chloride to yield a mixture of ortho- and para-bromo-substituted products. google.com

Furthermore, alternative methods for ether synthesis are continuously being developed. One novel approach involves the reaction of organometallic reagents (carbanions) with monoperoxyacetals, which serves as an umpolung (polarity reversal) strategy to the traditional nucleophilic oxygen attacking an electrophilic carbon. core.ac.uk This method has been successfully applied to the synthesis of various alkyl and aryl ethers. core.ac.uk

Research into the Hunsdiecker reaction and its modifications has also provided pathways to aryl bromides from carboxylic acids. For example, the use of tetrabutylammonium tribromide (Bu₄NBr₃) can facilitate the bromodecarboxylation of aromatic carboxylic acids to produce aryl bromides. rsc.org This could be a potential route if starting from 4-(2-ethoxyethoxy)benzoic acid.

Utilization in Multi-Step Organic Synthesis

This compound is a valuable building block in the assembly of more intricate molecular architectures. ontosight.ai Its bifunctional nature, possessing both a reactive aryl bromide and a stable ether linkage, allows for sequential and controlled modifications.

The aryl bromide moiety of this compound is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For example, it can undergo Suzuki, Heck, or Sonogashira coupling reactions, where the bromine atom is substituted with a variety of organic groups. This makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, it is used in the synthesis of certain drugs for treating cardiovascular and neurological disorders. ontosight.ai The ethoxyethoxy group often serves as a stable solubilizing or modifying group that remains intact throughout these transformations.

The compound can be further functionalized to create more advanced and complex building blocks. ontosight.ai The aromatic ring can undergo further electrophilic substitution reactions, or the bromine atom can be converted into an organometallic species, such as an organolithium or Grignard reagent. This in situ generated reagent can then react with a wide range of electrophiles to introduce new functional groups. This versatility allows for the strategic incorporation of the 4-(2-ethoxyethoxy)phenyl motif into larger, more complex target molecules, including those used in the field of organic electronics as precursors to organic semiconductors. ontosight.ai

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the transformations of this compound. As mentioned, copper-catalyzed Ullmann-type reactions are significant for its synthesis. wikipedia.orgarkat-usa.org In its subsequent reactions, palladium-catalyzed cross-coupling reactions are paramount.

For example, in a Suzuki coupling, a palladium catalyst, often with a phosphine ligand, facilitates the reaction between this compound and a boronic acid or ester. Similarly, in Heck reactions, a palladium catalyst is used to couple the aryl bromide with an alkene. These catalytic cycles typically involve oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of these transformations. Research continues to develop more active and robust catalytic systems for these types of reactions, enabling the synthesis of complex molecules under milder conditions.

Other Metal-Mediated Transformations

Beyond palladium, other metals like copper and nickel also play a significant role in the transformation of aryl halides. researchgate.netacs.org Copper-catalyzed reactions, for instance, are effective for forming carbon-oxygen bonds, such as in the synthesis of alkyl aryl ethers from aryl bromides. researchgate.netorganic-chemistry.org Nickel catalysis has emerged as a powerful alternative for cross-coupling reactions, including those involving aryl ethers, which are typically challenging substrates. acs.org These metal-mediated reactions often provide complementary reactivity to palladium-catalyzed processes. frontiersin.orgrsc.org

Mechanistic Considerations in Synthetic Transformations (from analogous compounds)

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Aromatic ethers can undergo nucleophilic substitution reactions, where a nucleophile replaces a substituent on the aromatic ring. numberanalytics.comnumberanalytics.com The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides proceeds through an addition-elimination pathway. libretexts.orglibretexts.org This involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken in this step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. libretexts.orgyoutube.com

In contrast to nucleophilic substitution, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. numberanalytics.comnumberanalytics.com The mechanism typically involves two main steps. libretexts.org First, the electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. numberanalytics.comlibretexts.org In the second step, a proton is lost from the intermediate, which restores the aromatic system and results in the substituted product. numberanalytics.comlibretexts.org For halogenation reactions, a Lewis acid catalyst is often required to generate a sufficiently strong electrophile. lumenlearning.comfiveable.melibretexts.org The stability of the starting aromatic ring means that this reaction is generally slower than electrophilic addition to alkenes. libretexts.org The intermediate carbocation is stabilized by resonance, which prevents rearrangements that are common in other carbocation-mediated reactions. libretexts.org

Propriétés

IUPAC Name |

1-bromo-4-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACZJJNHOATNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301026 | |

| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39255-20-4 | |

| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2-ethoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Organometallic Reagent Interactions

The interaction of organometallic reagents with aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1-Bromo-4-(2-ethoxyethoxy)benzene, these reactions, particularly with organolithium reagents, are pivotal for creating intermediates used in the synthesis of more complex molecules.

The reaction of this compound with organolithium reagents, such as isobutyl lithium (i-BuLi), primarily proceeds through a lithium-halogen exchange mechanism. This type of reaction is a powerful method for the formation of aryllithium species, which are versatile nucleophiles in organic synthesis. princeton.edu

The general transformation involves the exchange of the bromine atom on the benzene (B151609) ring with a lithium atom from the organolithium reagent. This process is typically rapid, even at low temperatures, to prevent side reactions. nih.gov The resulting aryllithium intermediate, 4-(2-ethoxyethoxy)phenyllithium, can then be reacted with various electrophiles to introduce a wide range of functional groups.

It is established that the rate of lithium-halogen exchange decreases in the order of I > Br > Cl for halogens on an aromatic ring. princeton.edu The ether linkage in the 4-(2-ethoxyethoxy) substituent is generally stable under the typical non-cryogenic and anhydrous conditions used for these reactions. nih.gov However, organolithium reagents are strong bases, and care must be taken to exclude moisture and other acidic protons from the reaction mixture to avoid quenching the reagent. libretexts.org

The table below outlines the expected general reaction parameters and products based on established principles of organometallic chemistry.

| Reagent | Substrate | Expected Product | Reaction Type | Solvent System (Typical) |

| Isobutyl lithium | This compound | 4-(2-ethoxyethoxy)phenyllithium | Lithium-Halogen Exchange | Hexane (B92381)/THF |

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , the specific research findings required to construct the detailed article as outlined are not available in publicly accessible scientific literature and databases.

Searches were conducted to locate empirical data for the following advanced spectroscopic characterization techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, could not be located.

Mass Spectrometry (MS): No experimental data from Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRMS) for this specific compound were found.

Vibrational Spectroscopy: A Fourier Transform Infrared (FTIR) spectrum detailing the characteristic vibrational frequencies for this compound was not available.

While spectral information for structurally related but different compounds, such as 1-bromo-4-ethoxybenzene, is available, the strict requirement to focus solely on this compound prevents the use of such data. The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested is therefore not possible based on the currently available information.

Advanced Spectroscopic Characterization Techniques in Research

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the conjugated systems and chromophores present in the compound.

For aromatic compounds such as 1-Bromo-4-(2-ethoxyethoxy)benzene, UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. The presence of the bromine atom and the ethoxyethoxy group is expected to influence the electronic absorption profile of the parent benzene molecule. The bromine atom, being a halogen, can act as an auxochrome and may cause a bathochromic (red) shift of the absorption maxima through its electron-donating resonance effect and electron-withdrawing inductive effect. The alkoxy group (-O-(CH₂)₂-O-CH₂CH₃) is also an auxochrome and is expected to further modulate the absorption characteristics.

Detailed research into the UV-Vis spectroscopic profile of this compound would involve dissolving the compound in a suitable transparent solvent, such as ethanol or cyclohexane, and recording its absorption spectrum over a range of wavelengths. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to specific electronic transitions. The intensity of these absorptions is quantified by the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength.

A comprehensive analysis of the UV-Vis spectrum of this compound would provide valuable data for understanding its electronic structure and could be used for quantitative analysis. However, a review of the current scientific literature did not yield specific experimental data for the UV-Vis absorption maxima and molar absorptivity of this particular compound. While the general principles of UV-Vis spectroscopy for substituted benzenes are well-established, dedicated research findings detailing the electronic absorption spectrum of this compound are not publicly available at this time.

Below is a representative table that would be used to present such data if it were available from experimental research:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further experimental investigation is required to populate this table and provide a detailed account of the electronic absorption properties of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of chemical compounds from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular behavior at the atomic level. For a molecule like 1-Bromo-4-(2-ethoxyethoxy)benzene, these calculations can elucidate its three-dimensional shape, the distribution of electrons, and its intrinsic stability.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. A key application of DFT is geometry optimization, a process that systematically alters the molecular geometry to find the arrangement of atoms corresponding to the lowest energy, known as the ground state. mdpi.com This optimized geometry represents the most stable structure of the molecule.

The process involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ) that best represent the electronic system. nih.gov For this compound, a DFT optimization would likely predict a planar benzene (B151609) ring. The flexible ethoxyethoxy side chain, however, would have multiple possible conformations (rotational isomers) with small energy differences. The calculation would identify the global minimum energy conformer, providing precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C(aromatic)-O | ~1.37 Å |

| Bond Length | O-C(alkyl) | ~1.43 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-O-C | ~118° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

DFT calculations provide the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference between these energies is the HOMO-LUMO gap (ΔE), a critical parameter that indicates the molecule's kinetic stability and electronic excitability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be more easily excited electronically. iiste.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether group, reflecting their electron-donating nature. The LUMO is anticipated to be distributed across the π-system of the benzene ring, with significant contribution from the bromine atom, which can accommodate electron density.

| Orbital/Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical stability and excitability |

Molecular Modeling and Geometric Estimations (e.g., PM3 calculations for related systems)

While DFT provides high accuracy, its computational cost can be substantial for large molecules or for screening large numbers of compounds. Semi-empirical methods offer a faster, albeit less accurate, alternative for molecular modeling. wikipedia.org These methods are also based on quantum mechanics but use parameters derived from experimental data to simplify the complex calculations of Hartree-Fock theory. uni-muenchen.de

Parametric Method 3 (PM3) is a prominent semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org It is a re-parameterization of the earlier AM1 method, with parameters optimized to reproduce experimental data like heats of formation for a wide range of organic molecules. wikipedia.orgscielo.org.mx PM3 is particularly useful for obtaining reasonable initial geometries for more rigorous DFT optimizations, performing conformational analyses on flexible molecules, and for rapid screening of large chemical libraries. For a molecule with a flexible side chain like this compound, PM3 could efficiently explore the potential energy surface to identify various low-energy conformers.

| Feature | Density Functional Theory (DFT) | Parametric Method 3 (PM3) |

|---|---|---|

| Basis | First-principles (ab initio), based on electron density. | Semi-empirical, simplifies Hartree-Fock with experimental parameters. uni-muenchen.de |

| Accuracy | High, especially for geometries and energies. | Moderate, suitable for qualitative trends and initial structures. scielo.org.mx |

| Computational Cost | High, scales significantly with system size. | Low, much faster than DFT. wikipedia.org |

| Primary Use Case | Detailed electronic structure analysis, reaction mechanisms, accurate property prediction. | Large molecule modeling, conformational searches, rapid screening. rsc.org |

Elucidation of Electronic Properties and Charge Transport Characteristics

The electronic properties of organic molecules are fundamental to their application in materials science, particularly in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Computational chemistry allows for the prediction of key parameters that govern these properties.

The HOMO and LUMO energy levels are critical for determining how a material will interact with other components in a device, such as electrodes or other organic layers. researchgate.net For instance, the HOMO level must be well-matched with the work function of the anode for efficient hole injection in an OLED. rsc.org

Beyond orbital energies, charge transport characteristics are defined by parameters like reorganization energy and charge mobility. Reorganization energy is the energy required for a molecule's geometry to relax after gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport. Charge transfer mobility, which can be estimated using frameworks like Marcus theory, quantifies how quickly a charge carrier (electron or hole) can move through the material. chemrxiv.org For this compound, the combination of the electron-donating ether group and the polarizable benzene-bromide system suggests it could possess interesting charge transport properties, though specific values would require dedicated and complex calculations. rsc.org

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and the likely pathways a reaction will follow. By analyzing the electronic structure, one can identify the most reactive sites within a molecule.

Frontier Molecular Orbital theory provides a clear framework for this analysis. The distribution of the HOMO indicates the sites most susceptible to attack by electrophiles. For this compound, the ethoxyethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. The HOMO density would be highest at the ortho and para positions relative to this group. Since the para position is already occupied by bromine, the ortho positions are the most likely sites for further electrophilic attack (e.g., nitration, halogenation).

More sophisticated methods involve calculating the energies of potential reaction intermediates, such as the σ-complex (or arenium ion) in electrophilic aromatic substitution. acs.org By comparing the relative stabilities of the different possible intermediates (e.g., attack at the ortho vs. meta position), chemists can predict the major product of a reaction with high confidence. nih.gov This approach moves beyond simple orbital analysis to model the transition states and intermediates along a reaction coordinate, providing a quantitative prediction of regioselectivity. rsc.org

Electrochemical Properties and Applications

Voltammetric Analysis

Voltammetric techniques are instrumental in characterizing the redox properties of 1-Bromo-4-(2-ethoxyethoxy)benzene. These methods provide insights into the potentials at which the compound undergoes oxidation and reduction, as well as the stability of the resulting species.

Cyclic voltammetry is a key technique for probing the electrochemical behavior of aromatic compounds. While specific CV data for this compound is not extensively documented, the behavior of analogous compounds, such as bromobenzene and other substituted bromophenyl derivatives, provides valuable insights.

The electrochemical reduction of bromobenzene typically involves the irreversible cleavage of the carbon-bromine (C-Br) bond. This process generates a phenyl radical, which can then be further reduced or can react with other species in the solution. The presence of the electron-donating ethoxyethoxy group in this compound is expected to influence the reduction potential. Generally, electron-donating groups make reduction more difficult, shifting the reduction potential to more negative values.

Conversely, anodic scans can reveal the oxidation behavior. The ethoxyethoxy group, being electron-donating, would likely lower the oxidation potential of the benzene (B151609) ring compared to unsubstituted bromobenzene, making it more susceptible to oxidation. The initial oxidation step would involve the formation of a radical cation.

Studies on glassy carbon surfaces modified with a monolayer of 4-bromophenyl have shown that the electron transfer kinetics can be significantly influenced by the monolayer structure. researchgate.net Initial scans may show slow electron transfer, but repeated cycling can lead to a structural change in the monolayer, increasing the rate of electron tunneling. researchgate.net This suggests that the electrochemical history of a surface modified with this compound could play a crucial role in its performance in device applications.

The redox potentials of this compound are determined by the electronic effects of its substituents. The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance. The ethoxyethoxy group is a strong electron-donating group.

The reduction potential is primarily associated with the C-Br bond. For comparison, the electrochemical grafting of 4-bromobenzenediazonium (4-BBD) salts onto silicon surfaces occurs at approximately -0.52 V vs. SCE. rsc.org This value is influenced by the diazonium group but gives a general indication of the potential range for the reduction of a brominated benzene derivative. The electron-donating ethoxyethoxy group in this compound would likely shift this potential to a more negative value.

The oxidation potential is related to the removal of an electron from the π-system of the benzene ring. The presence of the electron-donating ethoxyethoxy group significantly lowers the oxidation potential, making the compound more easily oxidized than bromobenzene.

| Compound/System | Redox Process | Approximate Potential (vs. reference) | Key Observations |

| 4-Bromobenzenediazonium on Si(111) | Electrografting (Reduction) | -0.52 V vs. SCE | Potential is influenced by the diazonium group. rsc.org |

| 4-Bromophenyl monolayer on Glassy Carbon | Reduction | Not specified | Exhibits slow electron transfer initially. researchgate.net |

| Bromobenzene (general) | Reduction (C-Br cleavage) | Typically negative potentials | Irreversible process. |

| Alkoxy-substituted Benzenes (general) | Oxidation | Lower than unsubstituted benzene | Reversible or quasi-reversible depending on structure. |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the interfacial properties of electrode surfaces and thin films. For this compound, EIS can be employed to characterize a monolayer or a thin film of the compound on a conductive substrate.

An EIS experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance). From this plot, information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) can be extracted by fitting the data to an equivalent circuit model.

For a film of this compound on an electrode, the charge transfer resistance would provide a measure of the kinetics of electron transfer at the electrode-film interface. A high Rct would indicate slow electron transfer. The capacitance of the film can also be determined, which is related to its thickness and dielectric properties. Studies on porous anodic alumina films have demonstrated how EIS can be used to characterize the properties of both barrier and porous layers. This methodology could be adapted to study films of this compound.

| EIS Parameter | Information Provided | Expected Influence of this compound Film |

| Solution Resistance (Rs) | Resistance of the electrolyte | Independent of the film. |

| Charge Transfer Resistance (Rct) | Resistance to electron transfer at the electrode/film interface | Dependent on the film's electronic properties and thickness. Likely to be higher than a bare electrode. |

| Double Layer Capacitance (Cdl) | Capacitance of the electrical double layer at the film/electrolyte interface | Influenced by the film's surface properties and the electrolyte. |

| Film Capacitance (Cfilm) | Capacitance of the film itself | Related to the film's thickness and dielectric constant. |

Role in Electrosynthetic Pathways (from analogous compounds)

While specific electrosynthetic applications of this compound are not widely reported, the reactivity of analogous bromo-alkoxybenzene compounds suggests several potential pathways.

One significant application is in the electropolymerization of alkoxy-substituted benzenes. The anodic oxidation of such compounds can lead to the formation of conductive polymers. For instance, the electrochemical polymerization of 4-allyl-1,2-dimethoxybenzene has been reported to yield both soluble and insoluble polymeric films. The ethoxyethoxy group in this compound could similarly facilitate electropolymerization, potentially leading to novel materials with interesting optical and electronic properties. The bromine atom could either be retained in the polymer, offering a site for further functionalization, or it could be eliminated during the polymerization process.

Another potential electrosynthetic route is through reductive coupling reactions . The electrochemical reduction of aryl bromides can generate aryl radicals or arylanions, which can then couple with other species. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at a zinc electrode has been shown to form arylzinc compounds, which are versatile intermediates in organic synthesis. rsc.org A similar approach with this compound could lead to the formation of organometallic reagents for use in cross-coupling reactions.

Furthermore, the bromine atom can be a leaving group in electrochemical substitution reactions . The electrochemically generated radical anion of a bromo-aromatic compound can undergo fragmentation to release a bromide ion and an aryl radical, which can then be trapped by a nucleophile.

Interfacial Electrochemistry in Device Architectures

The ability of this compound to form organized layers on electrode surfaces makes it a candidate for applications in molecular electronics and sensors. The interfacial electrochemistry of such layers is crucial for device performance.

Electrochemical grafting is a common method to covalently attach organic molecules to conductive surfaces. This can be achieved through the electrochemical reduction of a corresponding diazonium salt. While not directly applicable to this compound itself, a diazonium derivative could be synthesized for this purpose. The resulting grafted layer would have its electrochemical properties influenced by the molecular structure. researchgate.net Studies on the electrochemical grafting of nitrobenzene and bromobenzene derivatives onto silicon surfaces have shown that the nature of the substituent affects the grafting potential and the electronic properties of the resulting layer. rsc.orgscispace.com

The formation of self-assembled monolayers (SAMs) is another approach to modify electrode surfaces. While thiols are commonly used for gold surfaces, other functional groups can also facilitate self-assembly. The ethoxyethoxy group in this compound might promote adsorption on certain surfaces. The electrochemical properties of such a monolayer, including its permeability to redox probes and its charge transfer characteristics, would be of primary interest. The bromine atom could serve as a specific recognition site or as a handle for further chemical modification of the surface.

In the context of device architectures, the interfacial layer of this compound could function as a dielectric layer, a charge injection layer, or a sensing layer. Its electrochemical stability and redox properties would be critical in determining its suitability for these roles.

Role in Functional Materials Development

Precursor for Organic Electronic Materials

The specific combination of a bromo-aromatic group and an ether linkage makes 1-bromo-4-(2-ethoxyethoxy)benzene a useful precursor in the synthesis of materials for organic electronics. ontosight.ai The bromine atom provides a reactive site for cross-coupling reactions, a common strategy for building the conjugated systems essential for electronic functionality.

This compound is utilized as a precursor in the synthesis of organic semiconductors. ontosight.ai Organic semiconductors are the core components of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo-functionalization of this compound allows it to be a key starting material. Through reactions like Suzuki or Stille coupling, the bromine atom can be replaced, linking the benzene (B151609) ring to other aromatic units to construct larger, conjugated molecules. The ethoxyethoxy side chain can improve the solubility of these resulting semiconductor materials in common organic solvents, which is critical for solution-based processing and fabrication of thin-film devices. ontosight.ai

In the realm of organic electronics, efficient charge transport is paramount. Materials designed for this purpose facilitate the movement of electrons or holes. This compound serves as a building block for such charge transport materials. ontosight.ai The electronic properties of the final molecule can be fine-tuned by the choice of the groups coupled to the phenyl ring. For instance, related bromo-aromatic compounds are used to create materials with specific redox properties, which are essential for controlling charge injection and transport in electronic devices. biosynth.com The flexible side chain can also influence the solid-state packing of the material, which in turn affects the intermolecular electronic coupling and, consequently, the charge mobility.

Intermediates in Polymer Science

The utility of this compound extends to polymer science, where it functions as an important intermediate. ontosight.ai Its reactive nature allows it to be incorporated into polymer backbones or as a side-chain functional group, leading to polymers with tailored properties. Chemical suppliers categorize related bromo-aromatic compounds as building blocks for polymer science. bldpharm.com These building blocks can be used in polycondensation reactions or be converted into polymerizable monomers, such as those containing vinyl or acrylate (B77674) groups, to participate in chain-growth polymerization. The ethoxyethoxy group can impart flexibility and increase the amorphous nature of the resulting polymers, which can be desirable for applications like flexible electronics or membranes.

Components in Dye-Sensitized Systems (from analogous compounds)

While direct use of this compound in dye-sensitized systems is not prominently documented, its structural motifs are found in analogous compounds used in this technology, particularly in dye-sensitized solar cells (DSSCs). rsc.orgnih.gov DSSCs rely on photosensitizers (dyes) to absorb light and generate electron-hole pairs. nih.gov

These dyes often have a donor-π-acceptor (D-π-A) structure. The alkoxybenzene part of this compound can act as an electron-donating group. By coupling this unit to an electron-accepting group through a π-conjugated bridge, a D-π-A dye can be synthesized. The performance of the DSSC is highly dependent on the dye's ability to absorb light and facilitate charge separation. nih.govrsc.org The properties of analogous dye molecules are summarized in the table below.

| Dye Component Feature | Role in Dye-Sensitized Systems | Research Finding |

| Electron Donor | Pushes electrons into the conjugated system upon photoexcitation. | A methoxy (B1213986) group, a strong electron-donating group, can lead to a red-shift in the absorption spectrum, allowing the dye to capture more light. nih.gov |

| π-Conjugated Bridge | Facilitates electron transfer from the donor to the acceptor. | Lengthening the conjugation can enhance light absorption and improve overall efficiency. |

| Electron Acceptor | Pulls electrons from the donor and injects them into the semiconductor (e.g., TiO2). | A cyano group, especially when enhanced by adjacent fluorine atoms, acts as a strong electron acceptor, crucial for efficient charge injection. nih.gov |

| Ancillary Groups | Influence solubility, aggregation, and binding to the semiconductor surface. | Flexible alkoxy chains can help to prevent dye aggregation on the TiO2 surface, which improves the open-circuit voltage (Voc). |

The ground state and excited state oxidation potentials (GSOP and ESOP) of the dye must be well-matched with the electrolyte's redox potential and the semiconductor's conduction band edge for efficient cell operation. nih.gov this compound can serve as a starting material for the donor part of such sophisticated dye molecules.

Contribution to Liquid Crystalline Systems (from related compounds)

The specific structure of this compound, with its rigid aromatic core and flexible side chain, is a common feature in molecules that exhibit liquid crystalline properties. Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. The formation of these phases is highly dependent on molecular shape and intermolecular interactions.

Research on analogous compounds provides insight into how the structural elements of this compound could contribute to liquid crystal behavior. The presence of a terminal bromo substituent and an alkoxy side chain can significantly influence the mesomorphic (liquid crystalline) properties. researchgate.net

Key intermolecular interactions involving bromine in related crystal structures include:

C–H...Br Hydrogen Bonds mdpi.com

Br...Br Interactions mdpi.com

C–Br...π(arene) Interactions mdpi.com

These non-covalent interactions play a critical role in the self-assembly of molecules into the ordered, anisotropic arrangements that characterize liquid crystal phases. mdpi.com In studies of similar bromo-alkoxy-benzene derivatives, it has been shown that the length and flexibility of the alkyl or alkoxy chains are determining factors for the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov For example, longer, more flexible chains tend to favor the formation of smectic phases. nih.gov

The table below summarizes the influence of different molecular components, based on studies of related compounds.

| Molecular Feature | Influence on Liquid Crystalline Properties |

| Rigid Core (Phenyl Ring) | Provides the structural anisotropy necessary for mesophase formation. |

| Terminal Bromo Group | Influences intermolecular interactions (e.g., C–H...Br, Br...Br) that direct molecular packing. mdpi.com |

| Flexible Alkoxy Chain | Affects the transition temperatures and the type of liquid crystal phase observed; longer chains often stabilize smectic phases. nih.gov |

Therefore, this compound is a valuable synthon not only for its reactivity but also because its inherent structural characteristics are directly relevant to the design of molecules for liquid crystal applications.

After a comprehensive search for scientific literature and crystallographic data, it has been determined that there are no available single-crystal X-ray diffraction studies for the chemical compound This compound . The absence of this foundational data makes it impossible to conduct a detailed analysis of its solid-state chemistry and supramolecular assembly as requested.

The specific information required to populate the outlined sections—including crystallographic parameters, structural elucidation in ordered phases, and the geometry of intermolecular interactions such as hydrogen bonding, π-stacking, and halogen bonding—is contingent upon experimental determination through techniques like single-crystal X-ray diffraction. As no such studies have been published or made publicly available in crystallographic databases for this particular compound, a scientifically accurate and informative article adhering to the provided structure cannot be generated.

Further investigation into closely related compounds also did not yield sufficient analogous data that could serve as a reliable basis for the detailed analysis requested for this compound without resorting to speculation. Therefore, the generation of the article focusing solely on the specified topics for this compound is not feasible at this time due to the lack of requisite primary research findings.

Solid State Chemistry and Supramolecular Assembly

Self-Assembly Principles and Supramolecular Architectures

The principles governing the self-assembly of 1-Bromo-4-(2-ethoxyethoxy)benzene into larger supramolecular architectures are currently unknown. The presence of a bromine atom suggests the potential for halogen bonding (C-Br···O or C-Br···π interactions), while the ether oxygens could act as hydrogen bond acceptors. The interplay between these potential interactions and weaker van der Waals forces would dictate the final supramolecular structure. However, without experimental evidence, any discussion of the resulting architectures, such as chains, sheets, or more complex networks, remains speculative.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2-ethoxyethoxy)benzene, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. A representative route includes:

Alkylation of 4-bromophenol : React 4-bromophenol with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetone) to form the ether linkage .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Critical Parameters :

- Base strength and solvent polarity influence reaction kinetics.

- Temperature control (80–100°C) minimizes side reactions like elimination.

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethoxy), δ 3.5–3.7 ppm (multiplet, -OCH₂CH₂O-), and δ 6.8–7.5 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Peaks near 65–70 ppm (ether carbons) and 110–120 ppm (aromatic carbons adjacent to Br) validate connectivity.

- IR Spectroscopy : Absorptions at 1240–1260 cm⁻¹ (C-O-C stretch) and 550–600 cm⁻¹ (C-Br stretch) support functional groups .

Q. How does the electronic nature of substituents affect the electrophilic substitution reactions of this compound?

Methodological Answer: The bromine atom acts as a strong electron-withdrawing group (EWG), while the ethoxyethoxy group is electron-donating (EDG) via resonance. This creates a polarized aromatic ring:

- Directing Effects : Bromine directs electrophiles to the meta position, while the EDG favors para substitution. Computational DFT studies can map electron density to predict regioselectivity .

- Case Study : Nitration may yield mixed products; HPLC or GC-MS analysis resolves isomers .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Database Mining : Tools like REAXYS and PISTACHIO identify analogous Suzuki-Miyaura or Ullmann coupling reactions. For example, bromine can be replaced via Pd-catalyzed cross-coupling with arylboronic acids .

- DFT Modeling : Calculate transition-state energies for C-Br bond activation using software like Gaussian or ORCA. Solvent effects (e.g., THF vs. toluene) are modeled via COSMO-RS .

- Validation : Compare predicted activation barriers with experimental yields (e.g., 70–90% under optimized ligand systems) .

Q. What strategies resolve contradictory data in the catalytic activity of derivatives in palladium-catalyzed couplings?

Methodological Answer:

- Variable Screening : Use design of experiments (DoE) to test ligand (e.g., XPhos vs. SPhos), base (K₃PO₄ vs. Cs₂CO₃), and solvent (DME vs. dioxane) combinations .

- Isotopic Labeling : Track bromide displacement kinetics using ⁸¹Br NMR or isotopic tracers (e.g., ¹³C-labeled substrates) .

- Controlled Replicates : Repeat reactions under inert atmospheres (Ar/glovebox) to exclude moisture/O₂ interference .

Q. What in vitro models assess the biological interactions of this compound with cellular targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and IC₅₀ calculations .

- Molecular Docking : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., kinase domains). Validate with SPR (surface plasmon resonance) for binding affinity (KD values) .

- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells quantify cytotoxicity (EC₅₀) and identify metabolic byproducts via LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.